molecular formula C12H14O B576239 6-Isopropyl-2H-chromene CAS No. 193687-19-3

6-Isopropyl-2H-chromene

Cat. No.: B576239
CAS No.: 193687-19-3
M. Wt: 174.243
InChI Key: WSECVKGDUKFWDZ-UHFFFAOYSA-N
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Description

6-Isopropyl-2H-chromene is an organic compound belonging to the chromene family, characterized by a benzopyran structure. This compound features an isopropyl group attached to the sixth position of the chromene ring. Chromenes are known for their diverse biological activities and potential therapeutic applications, making them a significant area of research in medicinal chemistry .

Scientific Research Applications

6-Isopropyl-2H-chromene has a wide range of applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Isopropyl-2H-chromene typically involves cyclization reactions. One common method is the cyclization of ortho-hydroxyaryl ketones with isopropyl-substituted alkenes under acidic conditions. This reaction can be catalyzed by Lewis acids such as aluminum chloride or boron trifluoride .

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of green chemistry principles, such as solvent-free reactions and the use of recyclable catalysts, is also being explored to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions: 6-Isopropyl-2H-chromene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Oxidation: Chromone derivatives.

    Reduction: Dihydrochromene derivatives.

    Substitution: Halogenated chromenes.

Mechanism of Action

The biological activity of 6-Isopropyl-2H-chromene is primarily due to its ability to interact with various molecular targets. It can modulate enzyme activity, inhibit cell proliferation, and induce apoptosis in cancer cells. The compound’s antioxidant properties are attributed to its ability to scavenge free radicals and reduce oxidative stress .

Comparison with Similar Compounds

Uniqueness: 6-Isopropyl-2H-chromene stands out due to its unique substitution pattern, which enhances its hydrophobicity and potentially its interaction with biological membranes. This makes it a promising candidate for drug development and other applications .

Properties

IUPAC Name

6-propan-2-yl-2H-chromene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O/c1-9(2)10-5-6-12-11(8-10)4-3-7-13-12/h3-6,8-9H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSECVKGDUKFWDZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC2=C(C=C1)OCC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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